3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid
Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid (hereafter referred to as the target compound) is an Fmoc-protected amino acid derivative featuring a cyclobutane ring substituted with a hydroxyl (-OH) group at the C1 position and a carboxylic acid (-COOH) group at the same carbon. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonal protection strategy and its compatibility with automated synthesis platforms. Its structural uniqueness lies in the strained cyclobutane ring and the dual functionalization at C1, which influence its physicochemical properties and reactivity .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-18(23)20(25)9-12(10-20)21-19(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,25H,9-11H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNGDAQBRPDTGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Cyclobutane Ring: The cyclobutane ring is formed through a cyclization reaction, which can be achieved using various methods, including photochemical reactions or [2+2] cycloaddition reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of the starting amino compound are reacted with Fmoc chloride.
Efficient Cyclization: Industrial photochemical reactors or high-pressure reactors are used for the cyclization step.
Scalable Hydroxylation: Oxidation reactions are scaled up using industrial oxidants and continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the Fmoc group, typically using piperidine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Osmium tetroxide, potassium permanganate.
Reduction: Piperidine, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Deprotected amino acids.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Pharmaceutical Development
Role as a Building Block:
The compound serves as a critical building block in the synthesis of novel pharmaceuticals. Its ability to form stable peptide bonds makes it valuable in the development of drugs targeting various conditions, including neurological disorders and cancer. For instance, Fmoc-protected amino acids are widely used in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of complex peptide sequences.
Case Study:
In a study focused on synthesizing peptide-based therapeutics, researchers utilized 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid to create a series of cyclic peptides. The incorporation of this compound enhanced the stability and bioavailability of the resulting peptides, demonstrating its potential in drug formulation .
Biochemical Research
Amino Acid Metabolism Studies:
The compound is instrumental in biochemical research, particularly in studies related to amino acid metabolism and protein synthesis. Its structural similarity to natural amino acids allows researchers to investigate metabolic pathways and enzyme interactions effectively.
Analytical Applications:
In analytical chemistry, this compound is employed as a standard reference in chromatographic techniques. Its presence aids in the accurate analysis of complex biological samples, enhancing the reliability of results obtained from high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Material Science
Polymer Synthesis:
this compound is also used in material science for synthesizing polymers with enhanced properties. The incorporation of this compound into polymer matrices improves mechanical strength and elasticity, making it suitable for various industrial applications.
Case Study:
Research has shown that polymers synthesized with this compound exhibit improved thermal stability and mechanical properties compared to traditional polymers. This advancement opens avenues for developing new materials for applications ranging from packaging to biomedical devices .
Summary Table of Applications
Mechanism of Action
The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The hydroxyl group can participate in hydrogen bonding, influencing the folding and stability of the synthesized peptides.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The target compound belongs to a family of Fmoc-protected carbocyclic amino acids. Below is a comparative analysis with structurally related compounds (Table 1):
Table 1: Structural and Physicochemical Comparison
Functional and Reactivity Differences
- This is absent in analogues lacking hydroxyl groups (e.g., CAS 1935557-50-8) .
- Acidity: The carboxylic acid group in the difluoro analogue (C₂₀H₁₇F₂NO₄) is more acidic (predicted pKa ~1.5–2.5) due to electron-withdrawing fluorine atoms, whereas the target compound’s -COOH pKa is likely ~2.5–3.5 .
- Synthetic Utility : Cyclopropane-substituted derivatives (e.g., CAS 1697367-12-6) exhibit steric bulk, making them suitable for constraining peptide backbones, while the target compound’s hydroxyl group may enhance crystallinity for X-ray studies .
Biological Activity
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid, often referred to as Fmoc-Hydroxycyclobutane, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclobutane ring and a fluorene moiety, enhances its stability and reactivity, making it a valuable candidate for drug development and biochemical research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 353.37 g/mol. It features a hydroxyl group and a carboxylic acid group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19NO4 |
| Molecular Weight | 353.37 g/mol |
| Functional Groups | Hydroxyl, Carboxylic |
| Stability | High |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Inhibition of PD-L1:
The compound has been identified as an inhibitor of programmed cell death protein 1 ligand 1 (PD-L1). This inhibition is crucial in cancer therapy as it can enhance the immune response against tumors. Studies show that compounds targeting PD-L1 can potentially improve the efficacy of immunotherapies.
2. Peptide Synthesis:
Fmoc-Hydroxycyclobutane plays a vital role in peptide synthesis. The Fmoc (Fluorenylmethoxycarbonyl) group protects the amino group during synthesis, allowing for selective deprotection and subsequent peptide bond formation. This property facilitates the synthesis of complex peptides and proteins, which are essential in various biological applications.
Case Studies
Several studies have highlighted the biological activity and potential applications of this compound:
Study 1: PD-L1 Inhibition
In vitro studies demonstrated that Fmoc-Hydroxycyclobutane effectively inhibits PD-L1 expression in cancer cell lines, leading to increased T-cell activation and proliferation. This suggests its potential as an adjunct therapy in cancer treatment.
Study 2: Peptide Synthesis Efficiency
Research focusing on peptide synthesis using Fmoc-Hydroxycyclobutane showed that it allows for high yields of desired peptides with minimal side reactions. The stability of the Fmoc group under various conditions was noted to be advantageous for synthetic applications.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- PD-L1 Binding: The compound's structure allows it to bind effectively to PD-L1, blocking its interaction with PD-1 on T-cells, thus enhancing immune responses against tumors.
- Peptide Bond Formation: The Fmoc protecting group enables selective reactions that facilitate peptide bond formation, critical for synthesizing biologically active peptides.
Q & A
Basic: What are the recommended methods for synthesizing 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid, and what challenges are associated with its cyclobutane ring formation?
Methodological Answer:
The synthesis typically involves:
- Fmoc Protection : Introducing the Fmoc group (9-fluorenylmethoxycarbonyl) to protect the amino group via carbodiimide-mediated coupling (e.g., DCC or EDC) under anhydrous conditions .
- Cyclobutane Ring Formation : Strategies include [2+2] photocycloaddition or ring-closing metathesis. The strained cyclobutane ring requires precise control of reaction temperature and catalysis (e.g., UV light for photocycloaddition) to minimize side reactions .
- Challenges :
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and cyclobutane protons (δ ~2.5–4.0 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] expected for CHNO).
- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is critical .
Basic: What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Desiccants (e.g., silica gel) prevent hydrolysis of the Fmoc group .
- Handling :
- Stability Monitoring : Conduct periodic HPLC analysis to detect decomposition (e.g., free amine from Fmoc cleavage) .
Advanced: What strategies can resolve contradictions in reported synthetic yields for similar Fmoc-protected cyclobutane derivatives?
Methodological Answer:
-
Variable Analysis :
-
Reproducibility : Standardize reaction conditions (e.g., degassed solvents, inert atmosphere) across labs .
Advanced: How to assess the compound's stability under various experimental conditions, and what decomposition products should be monitored?
Methodological Answer:
-
Stress Testing :
-
Decomposition Products :
Condition Major Decomposition Product Detection Method Acidic (pH <3) 1-hydroxycyclobutane-1-carboxylic acid HPLC (retention time shift) UV Exposure Fluorenone (from Fmoc degradation) GC-MS -
Mitigation : Add antioxidants (e.g., BHT) to storage solutions and avoid prolonged light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
